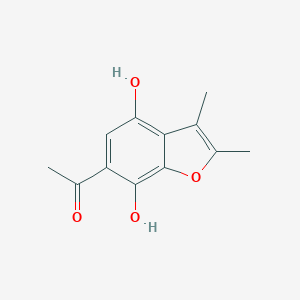
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl- is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as harmine and is a naturally occurring beta-carboline alkaloid that is found in various plants. Harmine has been studied extensively for its potential therapeutic properties, including its ability to act as an anti-inflammatory, anti-cancer, and anti-depressant agent.
Mécanisme D'action
Harmine works by inhibiting various enzymes and proteins in the body. One of the main targets of harmine is the enzyme monoamine oxidase A (MAO-A), which is responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, harmine can increase the levels of these neurotransmitters in the brain, leading to its potential anti-depressant effects.
Effets Biochimiques Et Physiologiques
Harmine has been shown to have various biochemical and physiological effects in the body. One study found that harmine can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that harmine may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, harmine can also be difficult to work with due to its sensitivity to light and air, which can lead to degradation and loss of activity.
Orientations Futures
There are several future directions for the study of harmine. One area of research is the development of harmine derivatives with improved pharmacological properties. Another area of research is the investigation of harmine's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of harmine and its potential therapeutic applications.
Méthodes De Synthèse
Harmine can be synthesized through various methods, including extraction from plants or chemical synthesis. One common method of synthesis is through the reaction of harmaline with acetic anhydride in the presence of a catalyst. This method yields harmine with a purity of up to 98%.
Applications De Recherche Scientifique
Harmine has been studied extensively for its potential therapeutic properties. One area of research is its anti-inflammatory properties. Studies have shown that harmine can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This makes harmine a potential candidate for the treatment of various inflammatory diseases.
Another area of research is harmine's anti-cancer properties. Studies have shown that harmine can induce apoptosis (cell death) in cancer cells, making it a potential candidate for the treatment of various types of cancer.
Propriétés
Numéro CAS |
19671-80-8 |
|---|---|
Nom du produit |
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl- |
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
1-(4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-5-7(3)16-12-10(5)9(14)4-8(6(2)13)11(12)15/h4,14-15H,1-3H3 |
Clé InChI |
YGIHMDFLKRATGH-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C(=CC(=C12)O)C(=O)C)O)C |
SMILES canonique |
CC1=C(OC2=C(C(=CC(=C12)O)C(=O)C)O)C |
Autres numéros CAS |
19671-80-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



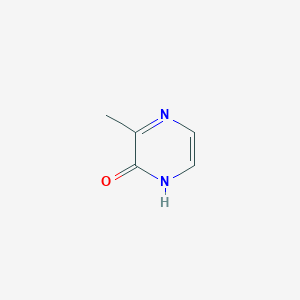
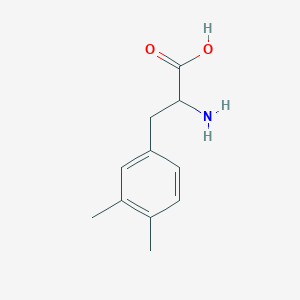

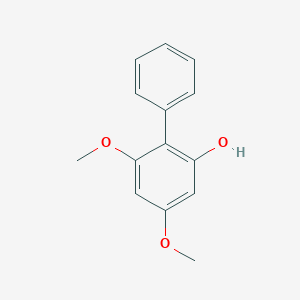
![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)
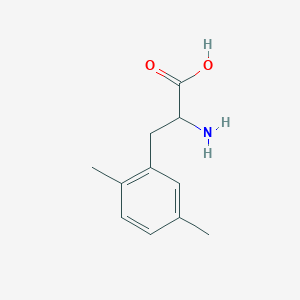
![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)
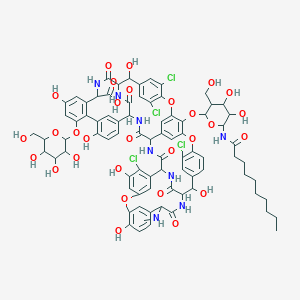
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
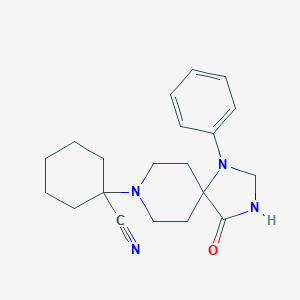
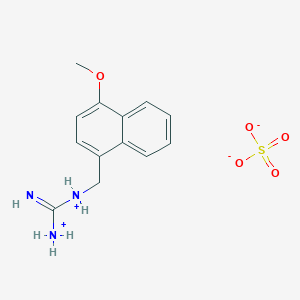
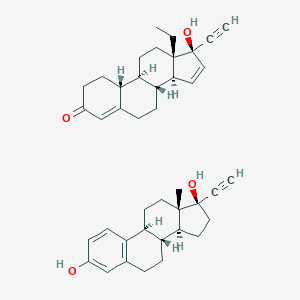
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)